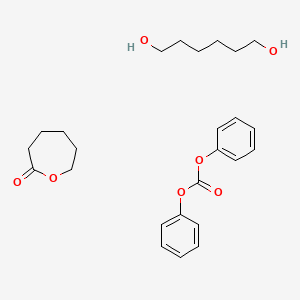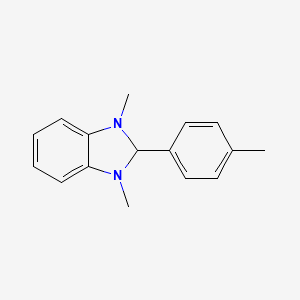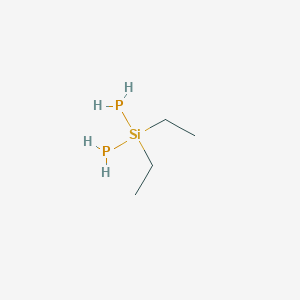![molecular formula C23H25Cl2NO2 B14322890 (8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride CAS No. 100908-72-3](/img/structure/B14322890.png)
(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride is a complex organic molecule with potential applications in various scientific fields. This compound features a bicyclic structure with a quaternary ammonium group and a conjugated system involving a chlorophenyl and phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride typically involves multiple steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the bicyclic system.
Introduction of the quaternary ammonium group: This step involves the alkylation of the bicyclic structure using a suitable alkyl halide.
Formation of the ester linkage: The esterification reaction between the bicyclic structure and the (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoic acid is carried out under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride: undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or nucleophiles in polar solvents.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced bicyclic structures.
Substitution: Formation of various substituted quaternary ammonium compounds.
Applications De Recherche Scientifique
(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride: has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of (8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group facilitates binding to negatively charged sites, while the conjugated system allows for interactions with aromatic residues. This compound may inhibit enzyme activity by blocking active sites or altering enzyme conformation.
Comparaison Avec Des Composés Similaires
(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride: can be compared with similar compounds such as:
- (8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-bromophenyl)-2-phenylprop-2-enoate;chloride
- (8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-fluorophenyl)-2-phenylprop-2-enoate;chloride
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical reactivity and biological activity. The unique combination of the quaternary ammonium group and the specific substituents in This compound contributes to its distinct properties and applications.
Propriétés
Numéro CAS |
100908-72-3 |
|---|---|
Formule moléculaire |
C23H25Cl2NO2 |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride |
InChI |
InChI=1S/C23H24ClNO2.ClH/c1-25-19-11-12-20(25)15-21(14-19)27-23(26)22(17-5-3-2-4-6-17)13-16-7-9-18(24)10-8-16;/h2-10,13,19-21H,11-12,14-15H2,1H3;1H/b22-13+; |
Clé InChI |
UAGGRJQCNZAGGQ-PNAHYYPNSA-N |
SMILES isomérique |
C[NH+]1C2CCC1CC(C2)OC(=O)/C(=C/C3=CC=C(C=C3)Cl)/C4=CC=CC=C4.[Cl-] |
SMILES canonique |
C[NH+]1C2CCC1CC(C2)OC(=O)C(=CC3=CC=C(C=C3)Cl)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


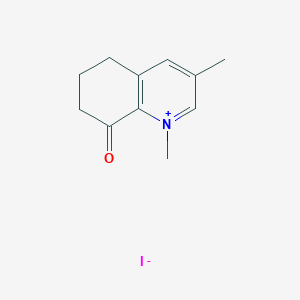
![9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole](/img/structure/B14322819.png)


![({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane](/img/structure/B14322842.png)
![1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane](/img/structure/B14322844.png)

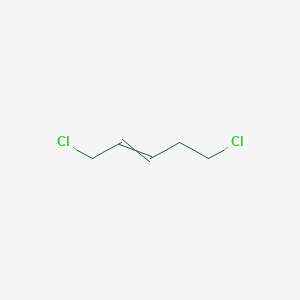


![1,1'-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14322872.png)
